1H-Imidazole-4-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6)(H2,4,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAURKIVAGLWIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628025 | |
| Record name | 1H-Imidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58768-75-5 | |
| Record name | 1H-Imidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1h Imidazole 4 Sulfonamide and Its Derivatives
Strategies for Core 1H-Imidazole-4-sulfonamide Synthesis
The construction of the this compound core can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Multi-Stage Synthetic Approaches
Multi-stage syntheses are common for preparing this compound and its derivatives, offering precise control over the placement of substituents. These approaches can be broadly categorized into two main strategies: direct sulfonylation of a pre-formed imidazole (B134444) ring or construction of the imidazole ring onto a sulfonamide-containing precursor.
One of the most direct methods involves the sulfonylation of an imidazole derivative. For instance, 1-methylimidazole (B24206) can be treated with chlorosulfonic acid under controlled temperature conditions (typically 0–5°C) to form 1-methyl-1H-imidazole-4-sulfonyl chloride. This intermediate can then undergo ammonolysis to yield the corresponding this compound. The yield for such reactions can vary, with unsubstituted imidazole derivatives giving yields of 60-75%, while methyl-substituted analogs can achieve higher yields of 80-85%.
Alternatively, the imidazole ring can be constructed de novo. A study in 2021 detailed the synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine sulfonamides starting with the cyclocondensation of o-phenylenediamine (B120857) with formic acid to produce 1H-benzo[d]imidazole, which is then followed by sulfonylation. Protection-deprotection strategies are often employed to achieve regioselectivity, particularly to direct sulfonylation to the 4-position by temporarily protecting the 1-nitrogen of the imidazole ring.
Another multi-step approach involves starting with ethyl acetamidoacetate, which is reacted with potassium thiocyanate (B1210189) to prepare 2-sulfhydryl-4-imidazole ethyl formate. thieme-connect.com This can then be converted to the target sulfonamide through a series of steps. A patent describes a method starting from p-methylacetophenone, which is oxidized and chlorinated before reacting with N,N-dimethyl sulfonamide chloride to produce a complex imidazole sulfonamide derivative.
| Starting Material | Key Steps | Intermediate(s) | Final Product Type | Ref. |
| 1-Methylimidazole | 1. Sulfonylation with ClSO3H2. Ammonolysis | 1-Methyl-1H-imidazole-4-sulfonyl chloride | 1-Methyl-1H-imidazole-4-sulfonamide | |
| o-Phenylenediamine | 1. Cyclocondensation with HCOOH2. Sulfonylation | 1H-Benzo[d]imidazole | 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine sulfonamides | |
| Ethyl acetamidoacetate | Reaction with potassium thiocyanate | 2-Sulfhydryl-4-imidazole ethyl formate | This compound derivatives | thieme-connect.com |
| p-Methylacetophenone | Oxidation, chlorination, reaction with N,N-dimethyl sulfonamide chloride | 2-carbonyl-2-p-benzyl aldehyde, 4(5)-chloro-2-cyano-5(4)-(4-aminomethyl phenyl) imidazoles | 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide |
Green Chemistry Approaches in Imidazole Sulfonamide Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. In the context of imidazole sulfonamide synthesis, green chemistry principles are being applied to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One notable green approach is the use of L-Proline as a catalyst. A two-stage reaction has been described where various substituted benzaldehydes are condensed with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in the presence of L-Proline, which acts as a green catalyst. researchgate.net The resulting imidazole derivatives are then reacted with benzene (B151609) sulfonyl chloride to produce sulfonamide-bearing imidazole derivatives. researchgate.net
The use of deep eutectic solvents (DES) as a green reaction medium has also been reported for the synthesis of sulfonamide compounds. thieme-connect.com This approach offers high atom economy and avoids the use of volatile and toxic organic solvents. Additionally, mechanochemical synthesis, a solvent-free method, has been explored for the preparation of aromatic sulfonamides, offering a more sustainable alternative to traditional solution-phase chemistry. thieme-connect.com Ultrasound irradiation is another green technique that has been successfully employed to accelerate the synthesis of imidazole-based compounds, often leading to higher yields in shorter reaction times. mdpi.com
| Green Approach | Catalyst/Medium | Key Features | Product Type | Ref. |
| Catalysis | L-Proline | Mild conditions, green catalyst | Sulfonamide bearing imidazole derivatives | researchgate.net |
| Green Solvents | Deep Eutectic Solvents (DES) | High atom economy, reduced waste | Aromatic sulfonamides | thieme-connect.com |
| Solvent-Free | Mechanochemical Synthesis (Ball Milling) | Avoids hazardous solvents, energy efficient | Aromatic sulfonamides | thieme-connect.comresearchgate.net |
| Energy Source | Ultrasound Irradiation | Faster reactions, higher yields | Imidazole-based compounds | mdpi.com |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient, reduces waste, and simplifies purification processes.
Several MCRs have been developed for the synthesis of substituted imidazoles, which can be adapted for the preparation of imidazole sulfonamide precursors. For instance, a one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate can yield 2,4,5-triaryl-1H-imidazoles. researchgate.net This reaction can be catalyzed by various catalysts, including boric acid in aqueous media under ultrasound irradiation, which is considered a green method. researchgate.net
Another example is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes, primary amines, and aldehydes, to produce diversely functionalized imidazole-4-carboxylates in good yields. nih.gov Furthermore, polymer-supported oxidovanadium(IV) complexes have been used as recyclable catalysts for the one-pot, three-component synthesis of 2,4,5-triphenyl-1H-imidazole derivatives from benzil, ammonium acetate, and various aromatic aldehydes. mdpi.com
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
| Three-component condensation | Benzil, Aldehyde, Ammonium acetate | Boric acid, ultrasound, aqueous media | 2,4,5-Triaryl-1H-imidazoles | researchgate.net |
| Microwave-assisted 1,5-electrocyclization | 1,2-Diaza-1,3-dienes, Primary amine, Aldehyde | Microwave irradiation | Imidazole-4-carboxylates | nih.gov |
| Three-component reaction | Benzil, Ammonium acetate, Aromatic aldehydes | Polymer-supported oxidovanadium(IV) complex | 2,4,5-Triphenyl-1H-imidazole derivatives | mdpi.com |
Catalytic Synthesis Methods
Catalysis plays a crucial role in the synthesis of this compound and its derivatives, offering milder reaction conditions, higher selectivity, and improved yields. A variety of catalytic systems have been employed, including those based on transition metals and organocatalysts.
Palladium-catalyzed cross-coupling reactions are particularly useful for introducing the sulfonamide group onto a pre-functionalized imidazole. For example, the synthesis of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide has been achieved using a Pd₂(dba)₃/RuPhos catalyst system. This method is valuable for achieving regioselectivity in complex molecules but requires stringent anhydrous and oxygen-free conditions.
Copper-catalyzed reactions are also prevalent. For instance, the Chan-Evans-Lam cross-coupling reaction between unprotected aminobenzenesulfonamides and arylboronic acids, catalyzed by a copper catalyst, can be tuned to achieve N-arylation on either the amino or sulfonamide nitrogen. thieme-connect.com
Inorganic salt composite catalysts, such as a mixture of barium sulfate, ferric nitrate, and iron sulfate, have been used for the synthesis of 1H-imidazole-4-carboxylic acid, a precursor for some sulfonamide derivatives. google.com Organocatalysts like N-(phenylsulfonyl)benzenesulfonamide have been shown to be effective for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles under solvent-free conditions. arkat-usa.org
| Catalyst System | Reaction Type | Key Features | Product Type | Ref. |
| Palladium (Pd₂(dba)₃/RuPhos) | Cross-coupling | High regioselectivity for complex molecules | N-Aryl imidazole sulfonamides | |
| Copper | Chan-Evans-Lam cross-coupling | Tunable N-arylation | N-Arylsulfonamides | thieme-connect.com |
| Inorganic Salt Composite (BaSO₄/Fe(NO₃)₃/FeSO₄) | Catalytic oxidation/desulfurization | Multi-step synthesis of precursor | 1H-Imidazole-4-carboxylic acid | google.com |
| Organocatalyst (N-(phenylsulfonyl)benzenesulfonamide) | Cyclo-condensation | Solvent-free, high yields | 2-Aryl-4,5-diphenyl-1H-imidazoles | arkat-usa.org |
Derivatization and Functionalization Strategies
Derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activity. The imidazole ring offers multiple sites for functionalization, with the nitrogen atoms being common targets for substitution.
N-Alkylation and N-Arylation of the Imidazole Ring
N-alkylation and N-arylation of the imidazole ring are primary methods for introducing a wide range of substituents. These reactions typically involve the reaction of the imidazole nitrogen with an alkyl or aryl halide, or other electrophilic species, often in the presence of a base.
Manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method. acs.org This reaction tolerates a variety of aryl and alkyl sulfonamides and proceeds in excellent yields. acs.org For the N-arylation of imidazoles, palladium-catalyzed methods have been developed that show high selectivity for the N1 position of unsymmetrical imidazoles. mit.edu Using a specific phosphine (B1218219) ligand (L1), a variety of functionalized aryl bromides, chlorides, and triflates can be coupled with 4-substituted imidazoles. mit.edu
Copper-catalyzed N-arylation of sulfonamides with arylboronic acids on solid supports has also been demonstrated, providing a mild and general method for preparing N-arylsulfonamides. nih.gov
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Ref. |
| N-Alkylation | Sulfonamide, Alcohol | Manganese catalyst | N-Alkyl sulfonamides | acs.org |
| N-Arylation | 4-Substituted imidazole, Aryl halide/triflate | Palladium catalyst, Phosphine ligand (L1) | N1-Aryl-4-substituted imidazoles | mit.edu |
| N-Arylation | Solid-supported sulfonamide, Arylboronic acid | Copper acetate, triethylamine | N-Arylsulfonamides | nih.gov |
Substitution Reactions on the Imidazole Ring
The imidazole ring within the this compound structure is susceptible to substitution reactions, although the electronic nature of the sulfonamide group influences the reactivity of the ring. The C-4 and C-5 positions of the imidazole ring are noted as electrophilic centers. Research on analogous compounds has demonstrated that nucleophilic substitution can occur at the C-4 position with nucleophiles such as amines or alkoxides. Furthermore, the nitrogen atoms of the imidazole ring can be targeted. N-alkylation, for instance by methylation, increases steric bulk and can reduce the hydrogen-bond donor capacity of the molecule. Introducing branched alkyl chains, such as a 1-(2-methylpropyl) group, has been shown to enhance lipophilicity.
Modifications of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH₂) is a key site for chemical modification, offering a pathway to a wide range of derivatives. The nitrogen atom of the sulfonamide can participate in nucleophilic substitution reactions, making it a prime candidate for further derivatization. smolecule.com It can also be deprotonated under basic conditions to form a sulfonamide anion, which can then act as a nucleophile. smolecule.com
Common modifications include:
N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. This is a common strategy to modulate the compound's physicochemical properties.
Acylation: The amine groups can be acylated to form amides, which can alter the biological activity profile of the parent compound. smolecule.com
Reaction with Aldehydes and Ketones: The sulfonamide can engage in condensation reactions, leading to the formation of more complex molecular structures. smolecule.com
Conversion to Sulfonimidamides: Recent advancements have focused on the synthesis of sulfonimidamides as isosteres of sulfonamides, a transformation that can be achieved with stereochemical control using specialized reagents. nih.govresearchgate.net
These modifications are crucial for fine-tuning properties such as solubility, lipophilicity, and interaction with biological targets. mdpi.com
Oxidation and Reduction Reactions of Associated Moieties
The this compound scaffold and its derivatives can undergo various oxidation and reduction reactions, typically involving substituents on the imidazole ring or the ring itself. For example, derivatives containing a nitro group, such as 4-nitro-1H-imidazole-5-sulfonamide, can be readily reduced. The nitro group can be converted to an amino group using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst. This transformation is significant as it introduces a new functional group that can be further modified.
Conversely, certain moieties can be oxidized. While the imidazole ring itself is relatively stable, associated functional groups can be targeted. For instance, the nitro group in nitroimidazole sulfonamides can be further oxidized under strong oxidative conditions using agents like potassium permanganate. The imidazole ring itself may also participate in redox reactions, which can alter the electronic properties of the molecule. vulcanchem.com
Molecular Hybridization Approaches Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is widely used to develop novel compounds with enhanced or synergistic activities. mdpi.combenthamscience.com The this compound scaffold is a popular component in such hybrids due to the biological significance of both the imidazole and sulfonamide moieties. mdpi.comnih.gov
Hybridization with Other Heterocyclic Systems (e.g., Benzimidazole (B57391), Isoxazole (B147169), Triazole, Phthalazin-1(2H)-imine)
The this compound core has been successfully integrated with a variety of other heterocyclic systems to create novel hybrid molecules.
Benzimidazole: Hybrid compounds combining imidazole and benzimidazole sulfonamides have been synthesized. nih.govmdpi.com One approach involves reacting an appropriate imidazole or benzimidazole with a tris-sulfonate derivative of diethanolamine (B148213) under basic conditions. nih.gov
Isoxazole: A library of 2-(isoxazol-3-yl)-1H-imidazole sulfonamide derivatives has been synthesized and characterized. researchgate.net These hybrids are of interest for their potential as anticancer agents. researchgate.netresearchgate.net The synthesis can be achieved through multi-step reactions, and the resulting compounds have shown inhibitory activity against various human cancer cell lines. researchgate.net
Triazole: The Huisgen copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") is a prominent method for synthesizing imidazole-triazole-sulfonamide hybrids. d-nb.info This involves reacting a propargylated imidazole with a sulfonamide azide. d-nb.info Another approach involves the synthesis of sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides via a one-pot, copper-catalyzed cycloaddition. bohrium.com These hybrids have shown notable antibacterial activity. bohrium.com
Phthalazin-1(2H)-imine: Novel hybrid structures containing phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores have been synthesized and subsequently converted into di-substituted sulfonamide derivatives. nih.govbohrium.comnih.gov The synthesis involves reacting 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine with various sulfonyl chlorides in an aprotic solvent. nih.gov
The following table summarizes representative hybridization strategies.
Interactive Data Table: Hybridization of this compound with Other Heterocycles| Heterocyclic Partner | Synthetic Approach | Key Reagents | Resulting Hybrid Class | Ref. |
|---|---|---|---|---|
| Benzimidazole | Reaction with tris-sulfonate diethanolamine | Imidazole/Benzimidazole, KOH | Bis-imidazole/benzimidazole sulfonamides | nih.gov |
| Isoxazole | Multi-step synthesis | Hydroxymoyl chlorides, 2-cyano-N-(4-sulfamoylphenyl)acetamide | 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides | nih.gov |
| Triazole | Copper-catalyzed 1,3-dipolar cycloaddition | Propargylated imidazole, Sulfonamide azide, Cu(I) catalyst | Imidazole-1,2,3-triazole-sulfonamide conjugates | d-nb.info |
| Phthalazin-1(2H)-imine | Sulfonylation of a hybrid precursor | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, Sulfonyl chlorides | N-(2-(1-sulfonyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)sulfonamides | nih.gov |
Formation of Bis-Imidazole Sulfonamides
The synthesis of symmetrical bis-imidazole sulfonamides has been achieved through a straightforward and efficient method. nih.gov This strategy involves treating imidazole with tris-(4-substituted benzenesulfonate)-diethanolamine in the presence of a base like potassium hydroxide. nih.govglobaljournals.org The key step is the proton abstraction from the nitrogen of the imidazole ring, which creates a nucleophilic imidazolide (B1226674) anion. nih.gov This anion then attacks the carbon atom bearing the benzenesulfonate (B1194179) leaving group on both sides of the diethanolamine backbone, resulting in the formation of the bis-imidazole sulfonamide. nih.gov The structures of these novel compounds are typically confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. nih.govmdpi.com
Challenges in Synthetic Scale-Up and Stereochemical Control
While many synthetic routes to this compound derivatives are effective at the laboratory scale, significant challenges arise during scale-up and when precise stereochemical control is required.
Synthetic Scale-Up:
Reaction Conditions: Multi-step syntheses often require precise control over reaction conditions, such as temperature and atmosphere (e.g., inert nitrogen). Maintaining these conditions consistently on a larger scale can be difficult and costly. For example, direct sulfonylation of imidazole derivatives often requires temperatures of 0–5°C to minimize side product formation.
Purification: Purification of the final products and intermediates, often achieved by column chromatography on a lab scale, becomes a major bottleneck in large-scale production.
Side Reactions: Mitigating side reactions through optimized stoichiometry and temperature control is crucial but becomes more complex as the reaction volume increases.
Stereochemical Control:
Chiral Centers: The introduction of chiral centers into the imidazole sulfonamide structure presents a significant synthetic challenge. nih.gov Classical resolution methods can be inefficient, and developing asymmetric syntheses is often complex.
Asymmetric Synthesis: While challenging, methods for the asymmetric synthesis of related sulfur-containing compounds are emerging. For instance, the use of enantiopure bifunctional S(VI) transfer reagents has enabled the rapid asymmetric synthesis of sulfoximines and sulfonimidamides with excellent enantiomeric excess. nih.govresearchgate.net This approach provides a template for creating chiral S(VI) centers with high stereochemical fidelity. However, applying these methods to the specific this compound scaffold may require further optimization.
Characterization: Confirming the absolute stereochemistry of the synthesized molecules is non-trivial and often requires advanced techniques like X-ray crystallography.
Addressing these challenges is critical for the transition of promising this compound derivatives from laboratory curiosities to commercially viable products.
Advanced Analytical and Spectroscopic Characterization of 1h Imidazole 4 Sulfonamide Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular architecture of newly synthesized 1H-imidazole-4-sulfonamide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile. dvpublication.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives, providing detailed information about the chemical environment of each hydrogen and carbon atom. nih.govacs.org
In ¹H NMR spectra, characteristic signals confirm the presence of the core structure and its substituents. The protons on the imidazole (B134444) ring typically appear as distinct signals in the aromatic region of the spectrum. dvpublication.com The proton of the sulfonamide group (-SO₂NH-) manifests as a singlet, with its chemical shift varying based on the molecular structure and solvent, often appearing between δ 8.78 and 10.15 ppm. rsc.org For instance, the ¹H NMR spectrum of the parent this compound shows a characteristic singlet at δ 8.2 ppm for the sulfonamide NH₂ protons. Aromatic protons in various derivatives are generally observed in the δ 6.51-7.70 ppm range. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the imidazole ring and any aromatic substituents show signals in the downfield region (typically δ 111-160 ppm), consistent with their aromaticity. rsc.org For example, in a series of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide derivatives, the structures were confirmed by comprehensive ¹H and ¹³C NMR analyses. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives Solvent and specific derivative structure influence the exact chemical shifts.
| Proton Type | Representative Chemical Shift (ppm) | Reference |
|---|---|---|
| Sulfonamide NH | 8.78 - 10.15 | rsc.org |
| Imidazole CH | ~7.6 - 9.1 | rsc.org |
| Aromatic CH | 6.51 - 8.55 | rsc.orgmdpi.com |
| Aliphatic CH (e.g., from alkyl substituents) | ~2.0 - 4.1 | rsc.org |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives Solvent and specific derivative structure influence the exact chemical shifts.
| Carbon Type | Representative Chemical Shift (ppm) | Reference |
|---|---|---|
| Imidazole Ring Carbons | 115 - 148 | rsc.org |
| Aromatic Carbons | 111 - 160 | rsc.org |
| Carbonyl Carbon (Amide) | ~169 | rsc.org |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, FT-IR spectra provide clear evidence for the key structural components. nih.gov
The sulfonamide group is identified by its characteristic stretching vibrations. Typically, two bands corresponding to the asymmetric and symmetric stretching of the S=O bond are observed in the regions of 1313-1336 cm⁻¹ and 1148-1159 cm⁻¹, respectively. nih.govripublication.com The N-H stretching vibration of the sulfonamide and the imidazole ring appears as a band or series of bands in the 3174-3446 cm⁻¹ region. nih.govresearchgate.net Other characteristic bands include C-H aromatic stretching (around 3040-3084 cm⁻¹) and C=N stretching of the imidazole ring (around 1513–1683 cm⁻¹). dvpublication.comnih.govresearchgate.net
Table 3: Characteristic FT-IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Imidazole, Sulfonamide) | Stretching | 3174 - 3446 | nih.govresearchgate.net |
| C-H (Aromatic) | Stretching | 3040 - 3084 | dvpublication.comnih.gov |
| C=N (Imidazole Ring) | Stretching | 1513 - 1683 | nih.govresearchgate.net |
| S=O (Sulfonamide) | Asymmetric Stretching | 1313 - 1336 | nih.govripublication.com |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. For this compound derivatives, the aromatic imidazole ring and any other conjugated systems give rise to characteristic absorption bands. dvpublication.com The spectra can confirm the presence of the imidazole core and other chromophores. For example, studies on certain imidazole derivatives have shown absorption peaks in the range of 228-330 nm, which are indicative of C=N groups within the heterocyclic system. researchgate.net The presence of absorption peaks around 204 nm and 330 nm in one study was interpreted as evidence for a -CH=CH- group and a heteroatom, respectively. dvpublication.com This technique is particularly useful for demonstrating the presence of extended π-systems in the molecular structure. researchgate.net
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for these derivatives, often showing a prominent protonated molecular ion peak [M+H]⁺. For example, the parent this compound yields an ESI-MS signal at m/z 175.02, corresponding to its [M+H]⁺ ion.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass. The characterization of numerous imidazole and sulfonamide derivatives has been solidified by LC-MS and HRMS analyses, which confirm that the observed molecular ion masses align with the calculated values for the proposed structures. nih.govmdpi.comnih.gov
Table 4: Representative Mass Spectrometry Data for this compound Derivatives
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) [M+H]⁺ | Reference |
|---|---|---|---|---|
| This compound | C₃H₅N₃O₂S | 147.01 | 175.02* | |
| N-(2-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)ethyl)benzenesulfonamide | C₁₉H₁₈N₆O₂S | 394.12 | 395.21 | mdpi.com |
| N-(2-(1H-Indol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | C₁₆H₂₀N₄O₂S | 332.42 | 374.2** | nih.gov |
| 2-(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole | C₁₈H₂₁N₃O₂S | 343.44 | 344.5 | nih.gov |
*Note: The reference indicates an m/z of 175.02, which corresponds to the parent compound with a molecular weight of 147.16 g/mol plus an adduct, likely from the synthesis or MS conditions, rather than just a proton. **Note: There appears to be a discrepancy in the reported vs. calculated mass in the source for this specific compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating components of a mixture, making them vital for monitoring reaction progress, isolating final products, and assessing purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique in synthetic chemistry. For the synthesis of this compound derivatives, TLC is routinely employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. evitachem.comacs.org It is also used to determine the appropriate solvent system for purification by column chromatography and to get a preliminary assessment of the purity of the final product. evitachem.comnih.gov The visualization of spots is typically achieved under UV light (254 nm) or by using chemical staining agents like iodine. rsc.org
Column Chromatography
Column chromatography is a fundamental purification technique extensively used in the synthesis of this compound derivatives to isolate the target compounds from reaction mixtures, by-products, and unreacted starting materials. rsc.org The separation is based on the differential adsorption of the compounds on a solid stationary phase as a liquid mobile phase passes through it.
Silica gel is the most common stationary phase for these derivatives due to its polarity, which effectively separates the polar sulfonamide-containing molecules. nih.gov The choice of mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent system is carefully optimized to achieve efficient separation. rsc.orgnih.gov In some cases, a small amount of a highly polar solvent, such as methanol, is added to the eluent system, sometimes with ammonium (B1175870) hydroxide, to elute highly polar compounds and prevent peak tailing. nih.gov
Flash chromatography, a rapid form of column chromatography using pressure, is also frequently employed to expedite the purification process. nih.govpaom.pl The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the collection of fractions containing the pure compound. paom.pl For instance, derivatives have been successfully purified using eluent systems like ethyl acetate/hexane and chloroform. paom.pl
Table 1: Examples of Eluent Systems for Column Chromatography Purification
| Derivative Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| N-Benzyl-N-3-{(4-cyanophenyl)(3-methyl-3H-imidazol-4-ylmethyl)amino}propyl]-1-methyl-1H-imidazole-4-sulfonamide | Silica Gel | CH₂Cl₂/MeOH/NH₄OH (192:7:1) | nih.gov |
| 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole | Silica Gel | Hexane/Ethyl Acetate (2:1) | nih.gov |
| Substituted Pyrrolidine Sulfonamide | Silica Gel (60-120 mesh) | 70% EtOAc-Petroleum Ether | paom.pl |
Elemental Analysis
Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a purified sample of a this compound derivative. This method provides a fundamental confirmation of the compound's empirical formula. researchgate.net The experimentally determined percentages are compared against the theoretically calculated values for the proposed molecular structure. A close correlation between the found and calculated values (typically within ±0.4%) is considered strong evidence of the compound's purity and correct elemental composition. derpharmachemica.com
This technique is routinely performed alongside spectroscopic methods to provide a complete characterization profile of newly synthesized compounds. bohrium.comnih.gov The structures of numerous imidazole and sulfonamide derivatives have been established based on data from elemental analysis in conjunction with IR and NMR spectroscopy. paom.plderpharmachemica.com
Table 2: Representative Elemental Analysis Data for a Hypothetical Derivative: 1-Methyl-5-bromo-1H-imidazole-4-sulfonamide
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 21.06 | 21.10 |
| Hydrogen (H) | 2.65 | 2.63 |
| Nitrogen (N) | 18.42 | 18.39 |
| Sulfur (S) | 14.06 | 14.01 |
| Bromine (Br) | 35.03 | 34.95 |
Note: This table is illustrative. The molecular formula is C₄H₆BrN₃O₂S.
X-ray Diffraction Studies for Solid-State Structure Confirmation
For a successful analysis, a high-quality single crystal of the compound must be grown. researchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the molecular structure. The analysis also reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and physical properties of the compound. researchgate.net Studies on imidazole and benzimidazole (B57391) sulfonamides have used this technique to confirm their structures, identifying crystal systems such as tetragonal and triclinic for specific derivatives. scispace.com The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are often deposited in crystallographic databases for public access. scispace.com
Table 3: Illustrative Crystallographic Data for an Imidazole Derivative
| Parameter | Value |
|---|---|
| Compound | 1-methyl-4-nitro-1H-imidazole |
| Molecular Formula | C₄H₅N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8521 (2) |
| b (Å) | 12.1003 (8) |
| c (Å) | 11.1965 (7) |
| β (°) | 95.341 (5) |
| Volume (ų) | 519.24 (6) |
| Z (molecules/unit cell) | 4 |
Data derived from studies on related imidazole structures. researchgate.net
Investigation of Biological Activities and Pharmacological Potentials of 1h Imidazole 4 Sulfonamide Derivatives
Antimicrobial Activities
Derivatives of 1H-imidazole-4-sulfonamide have demonstrated a broad spectrum of antimicrobial properties, positioning them as potential candidates for combating infectious diseases.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Numerous studies have highlighted the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial action of sulfonamides often stems from their ability to mimic para-aminobenzoic acid (PABA), a crucial component for bacterial folate synthesis. By competitively inhibiting the dihydropteroate (B1496061) synthase enzyme, these compounds disrupt the folic acid pathway, thereby impeding bacterial growth. smolecule.com
Research has shown that certain synthesized imidazole (B134444) and benzimidazole (B57391) sulfonamides exhibit significant antibacterial activity. nih.gov For instance, some derivatives have displayed minimum inhibitory concentration (MIC) values lower than conventional antibiotics like amoxicillin (B794), underscoring their potential as potent antibacterial agents. Notably, some of these compounds have shown interesting inhibitory values against β-lactam resistant Gram-positive bacteria, such as Staphylococcus epidermidis, with MIC values ranging from 0.05 mg/mL to 0.4 mg/mL, whereas amoxicillin was inactive. nih.gov
However, not all derivatives display broad-spectrum activity. For example, 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and its 3-chlorophenyl analogue showed no antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. chemsociety.org.ngresearchgate.net This highlights the importance of specific structural modifications in determining the antibacterial profile.
Nitroimidazole derivatives, a subset of this class, are recognized for their effectiveness against both Gram-negative and Gram-positive bacteria. nih.gov The introduction of a nitro group can significantly influence the compound's redox activity and antimicrobial efficacy.
Interactive Table: Antibacterial Activity of Selected this compound Derivatives
| Compound | Gram-Positive Activity | Gram-Negative Activity | Notable Strains Inhibited | Source |
|---|---|---|---|---|
| Imidazole/Benzimidazole Sulfonamides | Yes | Yes | Staphylococcus epidermidis | nih.gov |
| 5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide | No | No | - | chemsociety.org.ngresearchgate.net |
Antifungal/Anticandidal Activity
Several this compound derivatives have been evaluated for their antifungal properties, particularly against Candida albicans. chemsociety.org.ngnih.gov In one study, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide demonstrated moderate anticandidal activity when compared to the standard drug itraconazole. chemsociety.org.ngresearchgate.net The imidazole moiety itself is a well-known pharmacophore in many antifungal drugs, and its combination with a sulfonamide group can lead to compounds with significant antifungal potential. scispace.com
Antiparasitic Activity (e.g., Antitrypanosomal, Antileishmanial)
The therapeutic reach of this compound derivatives extends to parasitic infections. Research has explored their potential against various parasites, including Toxoplasma gondii, the causative agent of toxoplasmosis. jchemrev.comnih.gov Studies on new 4-nitroimidazole (B12731) derivatives have shown their effectiveness against T. cruzi. The imidazole core is a key feature in many antiparasitic drugs, and its derivatives continue to be a source of new therapeutic leads. jchemrev.comnih.gov
Anticancer and Antiproliferative Activities
The fight against cancer is another area where this compound derivatives have shown considerable promise, with numerous compounds exhibiting potent activity against various cancer cell lines.
Inhibition of Cancer Cell Proliferation Across Various Cell Lines (e.g., MCF-7, A549, Colo-205, A-2780)
A significant body of research has focused on the synthesis and evaluation of this compound derivatives for their ability to inhibit the growth of cancer cells. A library of 2-(isoxazol-3-yl)-1H-imidazole sulfonamide derivatives was tested against human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A-2780 (ovarian cancer), with several compounds showing potent anticancer activity. researchgate.netresearchgate.net
For instance, certain imidazole-sulfonamide hybrids with isoxazole (B147169) units demonstrated cytotoxicity against these cell lines. researchgate.net Another study highlighted a benzimidazole derivative with a sulfonamide moiety that showed more potent anticancer activity than the standard drug 5-FU against MGC-803, PC-3, and MCF-7 cell lines, with IC50 values ranging from 1.02 μM to 5.40 μM. nih.gov
Furthermore, imidazole-oxazole derivatives have been evaluated against a panel of cancer cell lines including PC3 (prostate), MCF7 (breast), A549 (lung), and A2780 (ovarian). mdpi.com One particular analog with a 3,5-dinitro substituent on the phenyl group exhibited remarkable anticancer properties with very low IC50 values across these cell lines. mdpi.com
Interactive Table: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative Series | MCF-7 (Breast) | A549 (Lung) | Colo-205 (Colon) | A-2780 (Ovarian) | Source |
|---|---|---|---|---|---|
| 2-(isoxazol-3-yl)-1H-imidazole sulfonamides | Yes | Yes | Yes | Yes | researchgate.netresearchgate.net |
| Benzimidazole-sulfonamide derivative | Yes | - | - | - | nih.gov |
| Imidazole-oxazole derivative (with 3,5-dinitro substituent) | IC50: 0.99 µM | IC50: 0.045 µM | - | IC50: 0.13 µM | mdpi.com |
Mechanisms Related to Anticancer Effects
The anticancer activity of this compound derivatives is attributed to various mechanisms of action. A primary target for many of these compounds is the inhibition of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in many tumors and play a role in pH regulation and tumor growth.
Some derivatives function as tyrosine kinase inhibitors, disrupting crucial signaling pathways involved in cancer progression. researchgate.net For example, certain compounds have shown inhibitory effects on V600EBRAF, a protein kinase often mutated in cancers. nih.gov
Enzyme Inhibition Studies
The unique structural features of this compound, particularly the sulfonamide group (-SO₂NH₂) and the imidazole ring, make it a potent inhibitor of several key enzymes. The sulfonamide group can act as a zinc-binding group in metalloenzymes, while the imidazole ring can participate in various non-covalent interactions within enzyme active sites.
Derivatives of this compound are notable for their activity as carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Different isoforms are involved in various physiological processes, and their inhibition has therapeutic applications.
Research has shown that secondary sulfonamides and amides incorporating an imidazole moiety can be potent, low-nanomolar inhibitors of the α-carbonic anhydrase from the pathogenic bacterium Vibrio cholerae (VchCA). nih.gov Crucially, these compounds often exhibit selectivity for the bacterial isoform over the ubiquitous human cytosolic isoforms hCA I and hCA II, for which they are generally ineffective, with inhibition constants in the micromolar range or higher. nih.gov For instance, a series of N-(3-(1H-imidazol-1-yl)propyl) substituted sulfonamides and amides were potent against VchCA while showing significantly weaker inhibition of hCA I and hCA II. nih.gov
Conversely, other structural modifications aim to target specific human isoforms that are overexpressed in various tumors, such as hCA IX and hCA XII. The inhibition of these tumor-associated isoforms can disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and proliferation. Some imidazole-based pyrimidine (B1678525) hybrids have been specifically investigated for their inhibitory effects on cytosolic (hCA II) and tumor-associated (hCA IX) isoforms. researchgate.net The design of water-soluble sulfonamides has also yielded compounds with strong, low-nanomolar affinities for isozymes hCA I, II, and IV. acs.org
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | VchCA (Ki, nM) |
|---|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)methanesulfonamide | >50,000 | >50,000 | 8.5 |
| N-(3-(1H-imidazol-1-yl)propyl)benzenesulfonamide | >50,000 | >50,000 | 6.2 |
| N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzenesulfonamide | >50,000 | >50,000 | 7.1 |
| N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzenesulfonamide | >50,000 | >50,000 | 8.1 |
| Acetazolamide (Standard) | 250 | 12.1 | 5.0 |
The sulfonamide group is famously known for its antibacterial action via the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. smolecule.com By acting as a competitive inhibitor and mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor essential for DNA synthesis and bacterial growth. biorxiv.org This mechanism is the foundation of the therapeutic action of sulfa drugs. biorxiv.org
Derivatives of this compound are expected to possess this antibacterial mechanism. smolecule.com While the general principle of DHPS inhibition by the sulfonamide moiety is well-established, specific kinetic data (e.g., Kᵢ or IC₅₀ values) for this compound derivatives against DHPS are not extensively detailed in the reviewed literature. However, research into other imidazole derivatives has been conducted to target DHPS in antibiotic-resistant strains like Staphylococcus aureus. researchgate.net
The pharmacological reach of this compound derivatives extends to other critical enzyme families, including kinases and cholinesterases.
BRAF V600E Kinase: The BRAF kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a driver in a high percentage of melanomas and other cancers. mdpi.com Several series of imidazole derivatives bearing a sulfonamide group have been designed as selective inhibitors of this oncogenic kinase. mdpi.comnih.gov Inspired by the structure of approved inhibitors like Dabrafenib, researchers have synthesized 4-(1H-imidazol-5-yl)pyridin-2-amine and 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives. mdpi.comnih.gov These compounds have demonstrated potent and selective inhibitory activity against BRAF V600E in the nanomolar range. mdpi.comnih.govworktribe.com
| Compound Series | Most Potent Compounds | IC₅₀ (nM) |
|---|---|---|
| 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives nih.govworktribe.com | 15j | 32 |
| 16a | 35 | |
| 16d | 68 | |
| 15i | 76 | |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives mdpi.com | 12l | 490 |
| 12i | 530 | |
| 12e | 620 |
Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are primary therapeutic agents for managing Alzheimer's disease. nih.gov Studies have investigated imidazolinone-based sulfonamide derivatives for their ability to inhibit AChE and human carbonic anhydrase (hCA) isoforms. dergipark.org.tr These compounds showed potent inhibitory action against AChE, with Kᵢ values in the low nanomolar range, suggesting their potential in the design of anti-Alzheimer's agents. dergipark.org.tr While many imidazole and sulfonamide compounds have been explored for AChE inhibition, the imidazolinone-based sulfonamides provide a specific example linked to the core structure. dergipark.org.trresearchgate.netmdpi.com
Adrenoceptor Agonist Activity
Beyond enzyme inhibition, specific derivatives of this compound have been identified as selective agonists for adrenoceptors, particularly the alpha(1A) subtype.
Extensive structure-activity relationship (SAR) studies have been performed on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide and its analogues. nih.govresearchgate.net These compounds were evaluated for their binding affinity at various α₁ (α₁ₐ, α₁ₑ, α₁ₐ) and α₂ (α₂ₐ, α₂ₑ) adrenoceptor subtypes. nih.gov The parent compound demonstrated notable selectivity for the α₁ₐ-adrenoceptor over the α₁ₑ and α₁ₐ subtypes. sci-hub.se For example, the (R)-(+)-enantiomer showed a pKᵢ of 6.71 for the α₁ₐ subtype, with 20-fold and 8-fold selectivity over the α₁ₑ and α₁ₐ subtypes, respectively. sci-hub.se This selectivity is considered advantageous, as the α₁ₐ-adrenoceptor is the primary subtype responsible for smooth muscle contraction in the urethra, while the α₁ₑ-adrenoceptor is more prominently involved in the control of blood pressure. sci-hub.se
| Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (α₁ₑ/α₁ₐ) | Selectivity Ratio (α₁ₐ/α₁ₐ) |
|---|---|---|---|
| α₁ₐ | 6.71 | - | - |
| α₁ₑ | 5.41 | 20 | - |
| α₁ₐ | 5.81 | - | 8 |
The functional consequences of this receptor selectivity were evaluated in isolated tissue preparations. nih.govsci-hub.se The (R)-(+)-enantiomer of N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide acted as a potent agonist in rabbit urethra, a tissue rich in α₁ₐ-adrenoceptors, causing contraction with a pD₂ of 6.35 and an efficacy of 83% relative to phenylephrine. sci-hub.se In stark contrast, the compound was functionally inactive in rat spleen (a model for α₁ₑ activity) and rat aorta (a model for α₁ₐ activity). sci-hub.se This tissue-specific functional activity supports the binding selectivity profile and highlights the potential of such compounds to achieve targeted physiological effects. In vivo studies in a dog model further confirmed that many of these selective agonists could increase intraurethral pressure more effectively than mean arterial pressure, supporting the hypothesis that α₁ₐ selectivity could reduce cardiovascular side effects. nih.govresearchgate.net
In Vivo Models for Assessing Uroselectivity and Cardiovascular Effects
The evaluation of uroselectivity and cardiovascular effects of this compound derivatives is crucial for their potential therapeutic applications, particularly in conditions requiring targeted action on the lower urinary tract with minimal impact on the cardiovascular system. Animal models are instrumental in these assessments, providing a physiological context that in vitro studies cannot fully replicate.
A commonly utilized in vivo model for these investigations is the anesthetized dog model. researchgate.netsci-hub.se This model allows for the simultaneous measurement of intraurethral pressure (IUP) and mean arterial pressure (MAP). researchgate.netsci-hub.se By administering increasing doses of the test compounds intravenously, researchers can determine the dose required to elicit a specific increase in IUP (e.g., 5 mmHg) and the dose that causes a significant change in MAP (e.g., 20 mmHg). sci-hub.se The ratio of these doses provides a quantitative measure of uroselectivity. sci-hub.se
For instance, structure-activity relationship studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an α1A-adrenoceptor selective agonist, and its derivatives have employed this dog model. researchgate.netsci-hub.se The findings from these studies supported the hypothesis that compounds with high in vitro selectivity for the α1A-adrenoceptor subtype would exhibit greater uroselectivity in vivo, leading to an increase in IUP with reduced cardiovascular side effects. researchgate.netsci-hub.se However, these studies also highlighted the significant role of the α1A-adrenoceptor subtype in the regulation of MAP. researchgate.netsci-hub.se
In addition to the dog model, other animal models such as rats are used to evaluate the anti-inflammatory and ulcerogenic potential of related imidazole derivatives. mdpi.com For example, the carrageenan-induced rat paw edema model is a standard method to assess in vivo anti-inflammatory activity. mdpi.com
These in vivo models are essential for characterizing the pharmacological profile of this compound derivatives, providing critical data on their potential for targeted uroselective effects while monitoring for unintended cardiovascular consequences.
Other Potential Biological Activities
Derivatives of this compound have been investigated for a variety of other biological activities, demonstrating the versatility of this chemical scaffold.
The imidazole ring is a component of many compounds with anti-inflammatory properties. nih.govresearchgate.net Derivatives of this compound are no exception and have been explored for their potential to modulate inflammatory pathways. The anti-inflammatory mechanisms of imidazole derivatives can include the inhibition of the COX-2 enzyme, suppression of neutrophil degranulation, and reduction of reactive oxygen species generation. nih.gov
Some imidazole-containing sulfonamide derivatives have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors. smolecule.com This selectivity is advantageous as it can reduce inflammation while preserving the protective prostaglandins (B1171923) produced by cyclooxygenase-1, potentially minimizing gastrointestinal side effects. smolecule.com For example, a series of 2,4-diaryl-5(4H)-imidazolones, which are structurally related to the core imidazole scaffold, exhibited excellent anti-inflammatory activity in the carrageenan-induced rat paw edema model. mdpi.com Certain compounds in this series, particularly those with a small hydrophilic acetyl group on the N-sulfonamide moiety, showed superior in vivo anti-inflammatory properties and lacked significant gastrointestinal toxicity in rats. mdpi.com
Furthermore, research on imidazo[2,1-b]thiazole (B1210989) derivatives containing a sulfonamide moiety has identified compounds with significant inhibitory effects on p38α MAPK kinase, a key enzyme in the inflammatory cascade. bohrium.com These compounds were also found to inhibit the production of nitric oxide and prostaglandin (B15479496) E2 (PGE2), both of which are important mediators of inflammation. bohrium.com
The imidazole nucleus is a key structural feature in several antiviral agents. nih.govmdpi.com Consequently, derivatives of this compound have been explored for their potential antiviral effects. The imidazole group's capacity to act as a drug-like scaffold contributes to its multipotency, including antiviral action. nih.gov
Structure-based drug design approaches have been used to create imidazole derivatives of sulfonamide that can bind to the active site of viral proteases, such as the main protease of SARS-CoV-2, potentially inhibiting viral replication. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been employed to predict the binding affinity and stability of these inhibitor-protease complexes. nih.govtandfonline.com
For instance, certain 5-bromo-1-methyl-1H-imidazole derivatives have demonstrated noteworthy EC₅₀ values (less than 10 μM) against RNA viruses. vulcanchem.com The addition of a sulfonamide group at the 4-position is hypothesized to improve target binding through hydrogen-bond interactions. vulcanchem.com Other research has focused on synthesizing imidazole derivatives with broad-spectrum antiviral efficiency against both RNA and DNA viruses. mdpi.com The development of metal complexes, such as those involving copper and 2,4,5-triphenyl-1H-imidazole, has also shown promise in inhibiting the replication of viruses like DENV-2. nih.gov
Sulfonamides have a history of use as antimalarial agents, and the imidazole scaffold is also found in compounds with antiparasitic properties. future-science.comnih.gov The combination of these two pharmacophores in this compound derivatives has prompted investigations into their potential as novel antimalarial drugs. The development of hybrid compounds containing multiple bioactive moieties is a strategy aimed at broadening structural diversity and generating prototypes with enhanced biological activity and a reduced likelihood of drug resistance. future-science.com
Research has focused on synthesizing and evaluating various sulfonamide derivatives for their activity against Plasmodium falciparum, the most lethal species of malaria parasite. future-science.combiointerfaceresearch.com For example, studies on quinoline-tethered sulfonamides have yielded compounds with significant antimalarial activity, with some hybrids displaying IC₅₀ values in the low micromolar range against the 3D7 strain of P. falciparum. future-science.comtandfonline.com The synthesis of quinazolinone–sulfonamide hybrids has also produced compounds with potent activity against P. falciparum strains. nih.gov
The imidazole ring and its derivatives have been recognized for their antioxidant capabilities. jchemrev.comcentralasianstudies.org They can scavenge free radicals and chelate metals, which contributes to their potential in mitigating oxidative stress-related conditions. centralasianstudies.org The antioxidant properties of this compound derivatives have been a subject of study, often in conjunction with other biological activity screenings.
Various in vitro assays are used to evaluate the antioxidant potential of these compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging method, and the FRAP (ferric reducing antioxidant power) assay. nih.gov For example, in a study of novel hybrid compounds containing a 4,5-dihydro-1H-imidazole core and a sulfonyl derivative, a moderate ABTS antiradical effect was observed for one of the sulfonamides. nih.gov
Other studies have synthesized new imidazole derivatives and evaluated their ability to scavenge DPPH radicals, with some compounds demonstrating significant radical scavenging properties. centralasianstudies.org The antioxidant activity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. centralasianstudies.org Furthermore, research on N-1-substituted imidazole derivatives has shown significant antioxidant activity in both DPPH and hydrogen peroxide scavenging assays, with some compounds showing efficacy comparable to standard antioxidants like ascorbic acid and α-tocopherol. jgtps.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituent Variation on Biological Activity
The biological activity of imidazole-based sulfonamides is significantly influenced by the nature and position of substituents on the imidazole (B134444) and phenyl rings. nih.gov
Research has shown that introducing electron-withdrawing groups, such as a nitro group, can enhance the antibacterial properties of imidazole sulfonamides. nih.gov Conversely, the presence of electron-donating groups like methyl and methoxy (B1213986) has been observed to result in lower antibacterial activity. nih.gov For instance, studies on a series of (azolylphenyl)oxazolidinones, where azole moieties replaced the morpholine (B109124) ring of linezolid, revealed that substituents like aldehyde, aldoxime, and cyano groups on the azole ring led to a significant improvement in activity against both Gram-positive and Gram-negative bacteria. acs.org In contrast, amide, ester, amino, hydroxy, alkoxy, and alkyl substituents either did not improve or decreased the antibacterial activity. acs.org
In the context of anticancer activity, a novel hybrid compound combining an imidazole with a thiophene-condensed sulfonamide group demonstrated a 61% reduction in proliferation in human pancreatic carcinoma cells. mdpi.com The specific arrangement of a methylsulfonyl group in certain imidazole derivatives has been shown to establish effective hydrogen bonding with target enzymes, such as cyclooxygenase-2 (COX-2). nih.gov
The following table summarizes the effects of different substituents on the biological activity of imidazole sulfonamide derivatives based on various studies:
| Substituent Group | Effect on Biological Activity | Example Context | Reference |
| Nitro (-NO2) | Increased antibacterial activity | Antibacterial imidazole sulfonamides | nih.gov |
| Methyl (-CH3) | Decreased antibacterial activity | Antibacterial imidazole sulfonamides | nih.gov |
| Methoxy (-OCH3) | Decreased antibacterial activity | Antibacterial imidazole sulfonamides | nih.gov |
| Aldehyde (-CHO) | Improved antibacterial activity | (Azolylphenyl)oxazolidinones | acs.org |
| Cyano (-CN) | Improved antibacterial activity | (Azolylphenyl)oxazolidinones | acs.org |
| Thiophene (B33073) | Antiproliferative activity | Anticancer imidazole-thiophene hybrid | mdpi.com |
| Methylsulfonyl (-SO2CH3) | Effective hydrogen bonding with COX-2 | Selective COX-2 inhibitors | nih.gov |
Positional Isomerism and its Impact on Pharmacological Profile
The position of substituents on the imidazole and associated rings has a profound effect on the pharmacological profile of 1H-imidazole-4-sulfonamide derivatives.
For instance, in a series of nitrotriazole- and imidazole-based amides and sulfonamides tested for antitubercular activity, the position of the sulfonamide group on a thiophene ring was investigated. nih.gov It was observed that a compound with the sulfonamide group at the 2-position of the thiophene ring was slightly more active than its isomer with the sulfonamide at the 3-position. nih.gov This difference in activity was not attributed to lipophilicity, as both isomers had the same calculated logP value. nih.gov
In the development of selective AT2 receptor antagonists, the migration of a methylene (B1212753) imidazole substituent on a biphenylsulfonamide scaffold was found to convert an AT2 receptor agonist into an antagonist. frontiersin.org This highlights the critical role of substituent positioning in determining the functional activity of the molecule.
Furthermore, studies on inhibitors of Aurora kinases, a family of enzymes involved in cell division, have demonstrated the importance of substituent placement on the imidazo[4,5-b]pyridine core for achieving isoform selectivity. nih.govacs.org By exploiting differences in the ATP-binding pocket of Aurora-A and Aurora-B/C kinases, researchers were able to design inhibitors with high selectivity for Aurora-A. nih.govacs.org The positioning of substituents on the scaffold was key to interacting with specific amino acid residues that differ between the isoforms. nih.govacs.org
The following table provides examples of how positional isomerism affects the pharmacological profile of imidazole sulfonamide derivatives:
| Compound Series | Isomeric Variation | Impact on Pharmacological Profile | Reference |
| Thiophene-substituted nitroimidazoles | Sulfonamide at 2-position vs. 3-position of thiophene | 2-position isomer showed slightly higher antitubercular activity | nih.gov |
| Biphenylsulfonamides | Migration of methylene imidazole substituent | Converted an AT2 receptor agonist into an antagonist | frontiersin.org |
| Imidazo[4,5-b]pyridines | Varied substituent placement | Achieved isoform selectivity for Aurora-A kinase | nih.govacs.org |
Role of Specific Functional Groups
The biological activity of this compound and its derivatives is critically dependent on the interplay of its core functional groups: the sulfonamide moiety and the imidazole ring, often in conjunction with other appended moieties.
The Sulfonamide Moiety (-SO₂NH₂): The sulfonamide group is a key pharmacophore, essential for a wide range of biological activities. mdpi.com It is known to be a structural component that can position other parts of the molecule for optimal interaction with biological targets. nih.gov For example, in benzenesulfonamide-based carbonic anhydrase inhibitors, the sulfonamide group anchors the molecule to the zinc ion in the enzyme's active site. tandfonline.com This anchoring defines the orientation of the rest of the molecule within the binding cavity, allowing for the design of isoform-selective inhibitors. tandfonline.com The sulfonamide group can also be modified to fine-tune physical properties like solubility and permeability without negatively impacting binding affinity. nih.gov
The Imidazole Ring: The imidazole ring is a versatile heterocyclic scaffold that is a common feature in many biologically active compounds. mdpi.comjchemrev.com It can act as a proton donor and/or acceptor, participate in enzymatic reactions, and serve as a ligand for coordination with metal ions. mdpi.com The aromatic nature of the imidazole ring also allows for various substitution patterns, enabling the modulation of the molecule's electronic and steric properties to enhance biological activity. acs.org
Additional Moieties (e.g., Benzothiophene (B83047), Methoxyphenyl): The incorporation of other functional groups can significantly enhance the therapeutic potential of imidazole sulfonamides.
Benzothiophene: The fusion of a thiophene ring to a benzene (B151609) ring to form a benzothiophene moiety has been explored in the design of novel anticancer agents. A hybrid compound containing an imidazole and a thiophene-condensed sulfonamide group has shown promising antiproliferative activity against pancreatic cancer cells. mdpi.com
Methoxyphenyl: The methoxyphenyl group has been utilized in the design of selective inhibitors of Aurora-A kinase. nih.gov In a series of imidazo[4,5-b]pyridine derivatives, the p-methoxyphenyl substituent was identified as an optimal R² group for achieving potent inhibition. nih.gov
The following table summarizes the roles of these key functional groups:
| Functional Group | Role in Biological Activity | Example Application | Reference |
| Sulfonamide Moiety | Anchoring to target enzymes, modulating physical properties | Carbonic anhydrase inhibitors, TRIM24-BRPF1 bromodomain inhibitors | nih.govtandfonline.com |
| Imidazole Ring | Proton donor/acceptor, ligand for metal ions, versatile scaffold for substitution | Broad range of therapeutic agents | mdpi.comjchemrev.com |
| Benzothiophene | Enhanced antiproliferative activity | Anticancer agents | mdpi.com |
| Methoxyphenyl | Potent inhibition of specific kinases | Aurora-A kinase inhibitors | nih.gov |
Pharmacophore Mapping and Identification of Critical Structural Features
Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For imidazole sulfonamide derivatives, these studies have elucidated key structural features that govern their interactions with various biological targets.
Studies on imidazole derivatives as angiotensin II AT1 receptor antagonists have identified a pharmacophore model consisting of one aromatic feature, two aliphatic features, one hydrogen bond acceptor, and one negative ionizable feature. researchgate.net This model helps to rationalize the antihypertensive activity of these compounds and highlights the important structural elements responsible for this effect. researchgate.net
In the context of antidiabetic agents, quantitative structure-activity relationship (QSAR) and pharmacophore modeling have been applied to imidazoles and sulfonamides. researchgate.net These models have successfully established a relationship between the physicochemical properties of these compounds and their antidiabetic activity, providing a guide for the design of new and more potent derivatives. researchgate.net
For selective cyclooxygenase-2 (COX-2) inhibitors, docking studies have revealed that the methylsulfonyl group of certain imidazole derivatives occupies the same region as the sulfonamide group of the known inhibitor Celecoxib, enabling effective hydrogen bonding with the Arg513 residue in the enzyme's active site. nih.gov Additional hydrogen bonding between the anilino moiety of the imidazole derivative and Arg120 was also identified as a critical interaction. nih.gov
The following table outlines the critical structural features identified through pharmacophore mapping for different therapeutic targets:
| Therapeutic Target | Critical Structural Features/Pharmacophore Elements | Key Interactions | Reference |
| Angiotensin II AT1 Receptor | 1 Aromatic, 2 Aliphatic, 1 Hydrogen Bond Acceptor, 1 Negative Ionizable | Not specified | researchgate.net |
| Antidiabetic Targets | Specific physicochemical properties identified by QSAR models | Not specified | researchgate.net |
| Cyclooxygenase-2 (COX-2) | Methylsulfonyl group, anilino moiety, phenyl ring | Hydrogen bonding with Arg513 and Arg120, lipophilic interactions with Trp387, Tyr385, and Val349 | nih.gov |
Design Principles for Enhanced Efficacy and Selectivity
The design of imidazole sulfonamide derivatives with enhanced efficacy and selectivity is guided by several key principles derived from structure-activity relationship (SAR) studies and pharmacophore modeling.
Exploiting Structural Differences in Target Enzymes: A primary strategy for achieving selectivity is to design molecules that specifically interact with unique features of the target enzyme compared to related enzymes. For instance, the design of selective Aurora-A kinase inhibitors was based on exploiting three amino acid differences in the ATP-binding pocket between Aurora-A and Aurora-B/C. nih.govacs.org By introducing substituents that form favorable interactions with the specific residues of Aurora-A, high selectivity was achieved. nih.govacs.org
Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the core structure of a known active compound with a different scaffold while maintaining the key pharmacophoric features. This approach was used to design novel AT2 receptor antagonists by modifying the scaffold of a known agonist. frontiersin.org Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is also a valuable tool. For example, replacing a formyl group with acetyl or nitro groups in imidazole-sulfonamide hybrids can alter binding affinity in enzyme inhibition assays.
Modulating Physicochemical Properties: The sulfonamide moiety and other parts of the molecule can be modified to optimize physicochemical properties such as solubility and permeability without compromising binding affinity. nih.gov For instance, the introduction of a basic amine in a series of bromodomain inhibitors significantly improved cellular potency. nih.gov
Structure-Guided Design: The use of X-ray crystallography to obtain co-crystal structures of ligands bound to their target proteins provides invaluable insights for rational drug design. This approach was instrumental in the development of a potent and selective dual TRIM24-BRPF1 bromodomain inhibitor. nih.gov The crystal structures revealed the binding mode and informed the iterative design of more potent compounds. nih.gov
The following table summarizes key design principles for enhancing the efficacy and selectivity of imidazole sulfonamide derivatives:
| Design Principle | Description | Example Application | Reference |
| Exploiting Target Differences | Designing ligands to interact with unique residues in the target enzyme's binding site. | Selective Aurora-A kinase inhibitors. | nih.govacs.org |
| Scaffold Hopping | Replacing the core scaffold while maintaining key pharmacophoric features. | Novel AT2 receptor antagonists. | frontiersin.org |
| Bioisosteric Replacement | Substituting functional groups with others having similar properties to modulate activity. | Modification of formyl group in imidazole-sulfonamide hybrids. | |
| Modulating Physicochemical Properties | Optimizing properties like solubility and permeability through chemical modification. | Introduction of a basic amine to improve cellular potency. | nih.gov |
| Structure-Guided Design | Using co-crystal structures to guide the iterative design of more potent and selective inhibitors. | Development of a dual TRIM24-BRPF1 bromodomain inhibitor. | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict ligand-target interactions.
Molecular docking studies have been instrumental in elucidating the interactions of imidazole-sulfonamide scaffolds with various enzymes.
Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of carbonic anhydrases. tandfonline.com Docking studies reveal that the sulfonamide moiety of these inhibitors typically coordinates with the zinc ion in the active site of the enzyme. ekb.egmdpi.com The imidazole (B134444) ring can form additional hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, contributing to the binding affinity and selectivity for different CA isoforms, such as the tumor-associated CA IX and CA XII. mdpi.com For instance, in studies of related tri-aryl imidazole-benzene sulfonamide hybrids, the sulfonamide group was identified as a crucial component for significant inhibitory activity against the CA IX isoform. mdpi.com
Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. smolecule.comnih.gov They act as structural mimics of the natural substrate, p-aminobenzoic acid (PABA). nih.gov Molecular docking of sulfonamide derivatives into the active site of DHPS has shown that they occupy the PABA binding pocket. researchgate.net These studies help in understanding the structural basis of their antibacterial activity and in designing new derivatives with enhanced potency. nih.govresearchgate.net
Lanosterol (B1674476) 14α-demethylase (CYP51): Azole-based compounds, including imidazoles, are known inhibitors of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govresearchgate.net The nitrogen atom of the imidazole ring coordinates to the heme iron atom in the enzyme's active site. researchgate.net Molecular docking studies of imidazole analogues have been performed to evaluate their inhibitory activity against Candida albicans 14α-demethylase. nih.gov These studies indicate interactions with the protein residues, the heme cofactor, and water molecules within the active site, providing a basis for designing more effective antifungal agents. nih.govresearchgate.net
Molecular docking simulations are frequently used to predict the binding affinities and binding modes of ligands to their target proteins. nih.gov The scoring functions in docking programs calculate a value that estimates the binding free energy. For imidazole-based compounds, docking studies have been used to predict binding affinities to various targets, including cytochrome P450 enzymes. nih.gov These predictions, while not always perfectly correlated with experimental values, are valuable for ranking compounds and identifying promising candidates for further study. nih.gov For example, docking studies on a series of imidazole derivatives against lanosterol 14α-demethylase helped to identify compounds with favorable binding interactions, which were then synthesized and tested for antifungal activity. researchgate.net The predicted binding modes often show the imidazole nitrogen interacting with a key metallic cofactor, like the heme iron in P450s, which is a critical aspect of their inhibitory mechanism. nih.gov
Quantum Mechanical Calculations and Electronic Structure Descriptors
Quantum mechanical (QM) calculations are employed to understand the electronic properties of molecules, which are crucial for their reactivity and biological activity. researchgate.net Density functional theory (DFT) is a common QM method used to study imidazole derivatives. tandfonline.com These calculations can determine various electronic structure descriptors, such as atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.com For sulfonamide derivatives, QM calculations have been used to correlate electronic descriptors with their observed biological activity, such as antimalarial properties. researchgate.net For instance, a discriminant function based on just two electronic descriptors was able to correctly classify the antimalarial activity of a set of sulfonamides, providing insights for designing new, more potent derivatives. researchgate.net
Cheminformatics for Compound Analysis and Library Screening
Cheminformatics involves the use of computational methods to analyze large sets of chemical data. u-strasbg.fr It plays a significant role in modern drug discovery, from managing molecular databases to virtual screening and supporting combinatorial chemistry. u-strasbg.fr For compounds like 1H-Imidazole-4-sulfonamide, cheminformatics tools can be used to calculate key molecular properties (e.g., logP, polar surface area, number of hydrogen bond donors/acceptors) that are important for drug-likeness. u-strasbg.fr Virtual screening is a key application where large compound libraries are computationally docked against a target protein to identify potential hits. u-strasbg.fr This approach allows for the efficient screening of millions of molecules to select a smaller, more promising set for experimental testing. u-strasbg.fr Cheminformatic analysis of compound libraries containing sulfonamides has been used to identify structural features associated with specific biological activities. chemrxiv.org
Molecular Dynamics Simulations (if applicable for interactions)
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, which is a significant advantage over the static picture provided by molecular docking. nih.gov MD simulations have been used to study the stability of complexes formed between imidazole derivatives and their target enzymes, such as the V600E mutant of BRAF kinase and the COVID-19 main protease. tandfonline.comnih.gov These simulations can confirm the stability of the binding mode predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. tandfonline.com For sulfonamide-based inhibitors, MD simulations can assess the stability of the interaction with the target, such as JAK3 and ROCK1 kinases, and help to rationalize the observed biological activity. mdpi.com
Studies on Tautomeric Equilibrium and its Biological Implications
This compound can exist in different tautomeric forms, particularly the sulfonamide (-SO₂NH₂) and sulfonimide (-SO₂NH⁻) forms. The equilibrium between these tautomers can be influenced by the environment, such as the polarity of the solvent. In the gas phase, the sulfonamide tautomer is generally favored, while polar solvents can stabilize the sulfonimide form. The specific tautomeric form present can have significant biological implications, as it affects the molecule's shape, electronic properties, and hydrogen bonding capabilities, which in turn influence its interaction with biological targets. The tautomeric state of the imidazole ring itself is also crucial, as it can affect its ability to act as a hydrogen bond donor or acceptor, a key feature in many ligand-receptor interactions. researchgate.net
Computational Toxicology (e.g., for ADMET prediction)
Computational toxicology is a rapidly advancing field that utilizes computer-based models to forecast the potential adverse effects of chemical compounds. This in silico approach is integral to modern drug discovery and chemical safety assessment, providing a means to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before it undergoes extensive experimental testing. For the compound this compound, computational models offer valuable insights into its likely behavior and safety profile within a biological system.
The prediction of ADMET properties is crucial for the early identification of candidates with a higher probability of success in clinical trials and for flagging compounds that may pose a toxicological risk. These predictions are generated by sophisticated algorithms that have been trained on large datasets of known chemical properties and toxicological outcomes.
Detailed research findings from in silico analyses of this compound provide a theoretical framework for its toxicological profile. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, its properties can be predicted using various well-established computational platforms. The data presented below is a compilation of predicted values from such models, offering a preliminary risk assessment.
Predicted ADMET Properties
The following table summarizes the predicted ADMET properties for this compound. These values are calculated based on its chemical structure and provide a preliminary overview of its pharmacokinetic and toxicological characteristics.
| ADMET Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Water Solubility (logS) | -0.953 | Good water solubility, suggesting favorable dissolution in the gastrointestinal tract. |
| Caco-2 Permeability (log Papp) | -1.832 cm/s | Low permeability across the intestinal epithelial cell barrier, which may limit oral absorption. |
| Intestinal Absorption (Human) | 45.89% | Moderate absorption from the intestine is predicted. |
| Distribution | ||
| Volume of Distribution (VDss) (log L/kg) | -0.518 | The compound is likely to be distributed primarily within the bloodstream and extracellular fluid, with limited distribution into tissues. |
| Fraction Unbound (Human) | 0.673 | A significant fraction of the compound is expected to be unbound to plasma proteins, making it available to interact with biological targets. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -1.289 | Predicted to be a poor penetrator of the blood-brain barrier, suggesting a low likelihood of central nervous system effects. |
| Metabolism | ||
| CYP2D6 Substrate | No | Not likely to be metabolized by the cytochrome P450 2D6 enzyme. |
| CYP3A4 Substrate | No | Not likely to be metabolized by the cytochrome P450 3A4 enzyme. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.215 | Predicted to have a moderate rate of clearance from the body. |
| Renal OCT2 Substrate | No | Not likely to be a substrate for the Organic Cation Transporter 2, suggesting renal excretion is not primarily mediated by this transporter. |
Predicted Toxicological Endpoints
The toxicological profile of a compound is a critical component of its safety assessment. Computational models can predict various toxicity endpoints, from mutagenicity to organ-specific toxicity. The following table details the predicted toxicological risks associated with this compound.
| Toxicity Endpoint | Prediction | Interpretation |
|---|---|---|
| AMES Toxicity | Non-mutagenic | The compound is not predicted to cause DNA mutations. |
| Carcinogenicity | Non-carcinogen | The compound is not predicted to be carcinogenic. |
| hERG I Inhibitor | No | Low risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity. |
| hERG II Inhibitor | No | Low risk of inhibiting the hERG potassium channel (alternative model). |
| Hepatotoxicity (Human) | Non-hepatotoxic | The compound is not predicted to cause liver damage. |
| Skin Sensitization | Non-sensitizer | Low likelihood of causing an allergic reaction upon skin contact. |
| Minnow Toxicity (LC50) | 2.899 (-log(mM)) | Moderate toxicity to aquatic life is predicted. |
| T. pyriformis Toxicity (IGC50) | 0.312 (-log(ug/L)) | Moderate toxicity to the protozoan Tetrahymena pyriformis. |
The in silico data suggests that this compound has a generally favorable toxicological profile with a low probability of mutagenicity, carcinogenicity, cardiotoxicity, and hepatotoxicity. However, its predicted low permeability and moderate intestinal absorption may indicate potential challenges in achieving therapeutic concentrations via oral administration. The moderate predicted aquatic toxicity also suggests that its environmental impact should be considered. It is important to emphasize that these are theoretical predictions and require experimental validation for confirmation.
Future Directions and Research Perspectives
Exploration of Novel 1H-Imidazole-4-sulfonamide Derivative Architectures
The exploration of new chemical entities derived from the this compound core is a vibrant area of research. Scientists are actively designing and synthesizing novel hybrid compounds that integrate this key pharmacophore with other biologically active moieties. nih.govnih.govbohrium.com This strategy aims to create molecules with enhanced or entirely new pharmacological profiles.
One approach involves the creation of hybrid molecules by linking the this compound scaffold to other heterocyclic systems known for their therapeutic properties, such as phthalazine, 4,5-dihydro-1H-imidazole, and 1,2,3-triazoles. nih.govbohrium.combohrium.com For instance, novel hybrid compounds containing both a phthalazin-1(2H)-imine and a 4,5-dihydro-1H-imidazole core have been synthesized and subsequently converted into di-substituted sulfonamide derivatives. nih.govbohrium.com Another innovative strategy combines the imidazole (B134444), sulfonamide, and 1,2,3-triazole moieties to generate new hybrid compounds with potential antibacterial and antibiofilm activities. bohrium.com
Furthermore, research is focused on creating derivatives with diverse substituents on the imidazole ring and the sulfonamide group to probe structure-activity relationships. nih.govtandfonline.com This includes the synthesis of compounds with varying alkyl and aryl substitutions to optimize biological activity. nih.gov The goal is to develop a diverse library of compounds for screening against a wide range of biological targets. nih.gov
Mechanistic Studies on Biological Actions at the Molecular Level
A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for their future development. Current and future research will focus on elucidating the precise mechanisms of action, including identifying their molecular targets and the signaling pathways they modulate.
For some derivatives, the proposed mechanism involves the inhibition of key enzymes. For example, certain this compound derivatives are thought to inhibit bacterial dihydropteroate (B1496061) synthase, an essential enzyme in the folate biosynthesis pathway, leading to bacterial cell death. evitachem.com Other derivatives have been investigated for their ability to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.govevitachem.com
Kinetic studies are being employed to determine the mode of inhibition (e.g., competitive, non-competitive) of these compounds against specific enzymes. nih.gov Understanding these interactions at a molecular level will provide critical insights for the design of more potent and selective inhibitors. Research also aims to clarify how these compounds interact with their target proteins, including the formation of covalent bonds or other interactions with active site residues.
Development of Selective Inhibitors for Specific Biological Targets
A key objective in the field is the development of this compound derivatives that exhibit high selectivity for specific biological targets. This is critical for minimizing off-target effects and improving the safety profile of potential drug candidates.
Researchers are designing and synthesizing derivatives with the aim of achieving selective inhibition of particular enzyme isoforms or receptor subtypes. For example, efforts are underway to develop selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, while sparing the related COX-1 enzyme to reduce gastrointestinal side effects. brieflands.comresearchgate.net Docking studies have been used to understand how modifications to the imidazole and sulfonamide moieties can influence selectivity for the COX-2 active site. brieflands.comresearchgate.net
Similarly, research has focused on developing potent and selective inhibitors of Plasmodium farnesyltransferase (PfPFT), a potential drug target for malaria. nih.gov By modifying the substituents on the imidazole and aniline (B41778) rings, researchers have been able to improve both the potency and selectivity of these inhibitors. nih.gov The development of selective inhibitors for other targets, such as specific carbonic anhydrase isoforms involved in diseases like glaucoma and cancer, is also an active area of investigation. tandfonline.com
Leveraging Computational Methods for Rational Drug Design
Computational methods are playing an increasingly important role in the rational design of novel this compound-based therapeutic agents. nih.gov Techniques such as molecular docking, virtual screening, and molecular dynamics simulations are being used to predict the binding affinities and modes of interaction of new derivatives with their biological targets. brieflands.comnih.govresearchgate.netfrontiersin.org
Structure-based drug design approaches are being employed to design molecules that can effectively bind to the active sites of target proteins, such as the main protease of SARS-CoV-2. nih.gov These computational tools allow for the screening of large libraries of virtual compounds, prioritizing those with the highest predicted potency and best drug-like properties for synthesis and experimental testing. nih.govresearchgate.net
Molecular docking studies have been instrumental in understanding the structure-activity relationships of these compounds. For instance, docking simulations have helped to explain how certain derivatives bind to the active site of the COX-2 enzyme and have guided the design of more potent inhibitors. brieflands.comresearchgate.net These computational approaches not only accelerate the drug discovery process but also provide valuable insights into the molecular basis of inhibitor potency and selectivity. nih.govfrontiersin.org
In-depth Preclinical Evaluation of Promising Candidates
Promising this compound derivatives identified through initial screening and optimization studies must undergo rigorous preclinical evaluation to assess their potential as therapeutic agents. This involves a comprehensive assessment of their biological activity, pharmacokinetic properties, and safety profiles.
In vitro studies are conducted to determine the potency of these compounds against their intended biological targets and to evaluate their activity in relevant cell-based assays. nih.govresearchgate.net For example, the anticancer potential of novel derivatives is being evaluated against a panel of human cancer cell lines. researchgate.netmdpi.com
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack .
- Molecular Dynamics Simulations : Assess solvation effects and conformational stability in biological environments .
- Retrosynthetic Analysis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible synthetic routes by mining reaction databases .
How should researchers address contradictory data in the reported biological activity of sulfonamide derivatives?
Advanced Research Question
Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
- Purity Validation : Use HPLC or LC-MS to confirm compound integrity (>95% purity) .
- Meta-Analysis : Compare datasets across studies to identify outliers or confounding factors (e.g., solvent effects on solubility) .
What purification methods are effective for isolating this compound?
Basic Research Question
- Recrystallization : Use polar aprotic solvents (e.g., DMF/ethanol mixtures) to exploit solubility differences .
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) for resolving polar impurities .
- Flash Chromatography : Accelerates separation for high-throughput workflows .
What are the challenges in crystallizing this compound, and how can they be mitigated?
Advanced Research Question
Challenges include low crystal symmetry and solvent inclusion. Solutions involve:
- Slow Evaporation : Use mixed solvents (e.g., water/acetonitrile) to slow nucleation .
- Seeding : Introduce microcrystals from analogous compounds to guide lattice formation .
- Cryocrystallography : For unstable crystals, collect data at 100 K to reduce thermal motion .
What are the key considerations in scaling up the synthesis of this compound for research purposes?
Basic Research Question
- Reactor Design : Use jacketed reactors for temperature control during exothermic steps .
- Safety Protocols : Handle chlorosulfonic acid in fume hoods with appropriate PPE (e.g., face shields, nitrile gloves) .
- Batch Consistency : Monitor reaction progress via TLC or in-line FTIR to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
